Almonertinib Mesylate: A Technical Guide to Synthesis, Impurities, and Mechanism of Action
Almonertinib Mesylate: A Technical Guide to Synthesis, Impurities, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation. This technical guide provides an in-depth overview of a representative synthesis pathway for Almonertinib mesylate, a critical analysis of potential process-related impurities, and a detailed examination of its mechanism of action through the EGFR signaling pathway. Detailed experimental protocols for key synthetic transformations and a representative analytical method for impurity profiling are also presented to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Almonertinib (HS-10296) is an orally administered, irreversible third-generation EGFR-TKI.[1][2] It exhibits high selectivity for both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR inhibitors.[1][2] By selectively targeting these mutant forms of EGFR over wild-type EGFR, Almonertinib offers a favorable therapeutic window with a manageable side-effect profile.[3] This document outlines a plausible synthetic route to Almonertinib mesylate, discusses potential impurities that may arise during its synthesis, and illustrates its mechanism of action.
Proposed Synthesis Pathway of Almonertinib Mesylate
The synthesis of Almonertinib involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. A representative synthetic pathway is proposed below, based on common organic chemistry transformations utilized in the synthesis of similar pyrimidine-based kinase inhibitors.
The synthesis can be conceptually divided into three main stages:
-
Construction of the core pyrimidine intermediate: This involves the coupling of a substituted indole with a di-chlorinated pyrimidine.
-
Assembly of the substituted aniline moiety: This stage focuses on building the aniline portion of the molecule containing the methoxy and the N,N-dimethylaminoethyl methylamino side chain.
-
Final coupling and acrylamide formation: The two key fragments are coupled, followed by the introduction of the acrylamide group which is crucial for the irreversible binding to the EGFR active site.
A detailed, step-by-step plausible synthesis is outlined below.
Synthesis of Key Intermediates
Intermediate 1: 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine
This intermediate is synthesized via a Suzuki coupling reaction between 1-methyl-3-(tributylstannyl)-1H-indole and 2,4-dichloropyrimidine.
Intermediate 2: N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine
The synthesis of this intermediate begins with 2-fluoro-1-methoxy-4-nitrobenzene, which undergoes nucleophilic aromatic substitution with N,N,N'-trimethylethylenediamine. The resulting product is then subjected to reduction of the nitro group to yield the diamine.
Final Assembly of Almonertinib
The final steps involve the coupling of the two key intermediates followed by the formation of the acrylamide moiety.
-
Buchwald-Hartwig Amination: Intermediate 1 and Intermediate 2 are coupled using a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
-
Acrylamide Formation: The resulting advanced intermediate, an aniline derivative, is then reacted with acryloyl chloride to form the final Almonertinib free base.
-
Salt Formation: The Almonertinib free base is treated with methanesulfonic acid to yield the more stable and water-soluble Almonertinib mesylate salt.
Below is a DOT script representation of the proposed synthesis pathway.
Caption: Proposed synthesis pathway for Almonertinib Mesylate.
Potential Impurities in Almonertinib Mesylate Synthesis
The manufacturing process of any active pharmaceutical ingredient (API) can lead to the formation of impurities. These can be broadly categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents. A thorough understanding and control of these impurities are critical for the safety and efficacy of the final drug product.
Summary of Potential Impurities
| Impurity Type | Potential Impurity Name/Structure | Potential Source |
| Starting Material | 2,4-Dichloropyrimidine | Incomplete reaction in Step 2. |
| 1-Methyl-3-(tributylstannyl)-1H-indole | Incomplete reaction in Step 2. | |
| N'-(2-((Dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine | Incomplete reaction in Step 5. | |
| Acryloyl chloride | Incomplete reaction in Step 6. | |
| Intermediate | 2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine | Incomplete reaction in Step 5. |
| N1-(...)-4-(...)-pyrimidin-2-amine (Advanced Intermediate) | Incomplete reaction in Step 6. | |
| By-product | Over-acylated product | Reaction of acryloyl chloride at other nucleophilic sites. |
| Dimerized impurities | Side reactions during coupling steps. | |
| De-methylated impurity | Cleavage of methyl groups under harsh conditions. | |
| Degradation Product | Hydrolysis product of acrylamide | Instability of the acrylamide moiety. |
| Oxidation product (e.g., N-oxide) | Exposure to oxidizing agents or atmospheric oxygen. | |
| Inorganic | Palladium (Pd) | Residual catalyst from Steps 2 and 5. |
| Tin (Sn) | Residual from stannyl intermediate. | |
| Residual Solvents | Toluene, Dioxane, DMSO, DCM, Acetone | Solvents used in various steps of the synthesis. |
Experimental Protocols
Detailed experimental protocols for the key transformations in the proposed synthesis of Almonertinib mesylate are provided below. These are representative procedures and may require optimization.
Buchwald-Hartwig Amination (Step 5)
Objective: To couple 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine with N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine.
Materials:
-
2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.0 eq)
-
N'-(2-((Dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine, N'-(2-((dimethylamino)ethyl)-5-methoxy-N'-methylbenzene-1,2-diamine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired advanced intermediate.
Acrylamide Formation (Step 6)
Objective: To form the acrylamide moiety on the advanced intermediate.
Materials:
-
N1-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-aminophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.0 eq)
-
Acryloyl chloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the advanced intermediate in anhydrous DCM in a reaction flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add DIPEA to the solution.
-
Slowly add a solution of acryloyl chloride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Almonertinib free base may be purified by column chromatography or crystallization.
Analytical Method for Impurity Profiling
A representative reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Almonertinib mesylate and its potential impurities is described below. This method is based on established procedures for similar tyrosine kinase inhibitors.[3][4]
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
This method should be capable of separating the main Almonertinib peak from its potential impurities, allowing for their quantification. The method would require full validation according to ICH guidelines (specificity, linearity, range, accuracy, precision, limit of detection, and limit of quantitation).
Mechanism of Action: EGFR Signaling Pathway
Almonertinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of the epidermal growth factor receptor (EGFR). In many NSCLC cells, activating mutations in EGFR lead to its constitutive activation, promoting cell proliferation and survival. Almonertinib irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The net result is the inhibition of tumor cell growth and induction of apoptosis.
Below is a DOT script representation of the simplified EGFR signaling pathway inhibited by Almonertinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Almonertinib.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, potential impurities, and mechanism of action of Almonertinib mesylate. The proposed synthetic pathway, based on established chemical reactions for similar molecules, offers a plausible route for its preparation. The discussion of potential impurities and a representative analytical method highlights the critical aspects of quality control in the manufacturing process. Furthermore, the visualization of the EGFR signaling pathway clarifies the mechanism by which Almonertinib exerts its potent anti-cancer effects. This document serves as a valuable resource for scientists and professionals involved in the research and development of targeted cancer therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
